

Spectroscopic Analysis of Vasicinol: Application Notes and Protocols

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Compound of Interest

Compound Name: *Vasicinol*

Cat. No.: *B199099*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of **Vasicinol**, a pyrroquinazoline alkaloid found in plants such as *Adhatoda vasica*. The following sections present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Vasicinol**, along with comprehensive protocols for acquiring this data. This information is critical for the identification, characterization, and quality control of **Vasicinol** in research and drug development settings.

Spectroscopic Data of Vasicinol

The structural elucidation of **Vasicinol** is achieved through the combined use of NMR and MS. The data presented below was obtained in Methanol-d₄ (CD₃OD).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Vasicinol** provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	3.75–3.61	m	-
2	2.15–2.05	m	-
3	4.85	t	7.5
5	6.80	d	8.0
6	6.75	d	2.5
8	6.65	dd	8.0, 2.5
9	4.50	s	-

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the **Vasicinol** molecule.

Position	Chemical Shift (δ) ppm
1	53.02
2	30.15
3	65.20
4a	115.10
5	114.50
6	112.80
7	145.80
8	115.50
8a	138.20
9	60.50
10a	160.10

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of **Vasicinol** and to study its fragmentation pattern.

Molecular Ion Peak:

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	205.0977	205.0986

Fragmentation Pattern (at 35 eV collision energy):[\[1\]](#)

Fragment Ion	m/z (relative abundance %)	Description
[M+H-H ₂ O] ⁺	187.0878 (100)	Loss of a water molecule (base peak)
169.0773 (13)	Further fragmentation	
159.0690 (15)	Further fragmentation	

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Vasicinol**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of **Vasicinol** for structural confirmation.

Materials:

- Vasicinol** sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated methanol (CD₃OD, 99.8% D)

- NMR tube (5 mm diameter, high precision)
- Pipettes and vials
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:

1. Accurately weigh the **Vasicinol** sample and place it in a clean, dry vial.
2. Add approximately 0.6 mL of CD₃OD to the vial.
3. Gently vortex the vial until the sample is completely dissolved.
4. Using a pipette, transfer the solution into a clean NMR tube.
5. Cap the NMR tube securely.

- NMR Data Acquisition:

1. Insert the NMR tube into the spectrometer's spinner turbine.
2. Place the sample in the NMR spectrometer.
3. Lock the spectrometer on the deuterium signal of the CD₃OD.
4. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
5. Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:
 - Pulse program: zg30
 - Number of scans: 16-64

- Relaxation delay (d1): 1-2 seconds
 - Acquisition time: ~3-4 seconds
6. Process the ^1H spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CD_3OD ($\delta = 3.31$ ppm).
7. Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters for a 100 MHz (for ^{13}C) spectrometer:
- Pulse program: zgpg30
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay (d1): 2 seconds
8. Process the ^{13}C spectrum similarly to the ^1H spectrum. Reference the spectrum to the solvent peak of CD_3OD ($\delta = 49.0$ ppm).
9. (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and fragmentation pattern of **Vasicinol** using UPLC-ESI-QTOF-MS. This protocol is adapted from a method for the analysis of related quinazoline alkaloids.[\[2\]](#)[\[3\]](#)

Materials:

- **Vasicinol** sample
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

- Ammonium acetate (LC-MS grade)
- Ultrapure water
- UPLC-ESI-QTOF-MS system

Procedure:

- Sample and Mobile Phase Preparation:

1. Prepare a stock solution of **Vasicinol** in methanol at a concentration of 1 mg/mL.
2. Prepare a series of dilutions for analysis (e.g., 1-1000 ng/mL) in the mobile phase.
3. Prepare the mobile phase:

- Mobile Phase A: 0.1% formic acid in water or 20 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile.

- UPLC Conditions:

- Column: Waters ACQUITY UPLC™ BEH C8 (100.0 × 2.1 mm; 1.7 μm) or equivalent.[3]
- Column Temperature: 40 °C.[3]
- Flow Rate: 0.5 mL/min.
- Injection Volume: 1-10 μL.
- Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the compound. For a related compound, an isocratic mobile phase of acetonitrile: 20 mM ammonium acetate (90:10; v/v) was used.

- QTOF-MS Conditions (Positive ESI mode):

- Capillary Voltage: 3.0 kV.

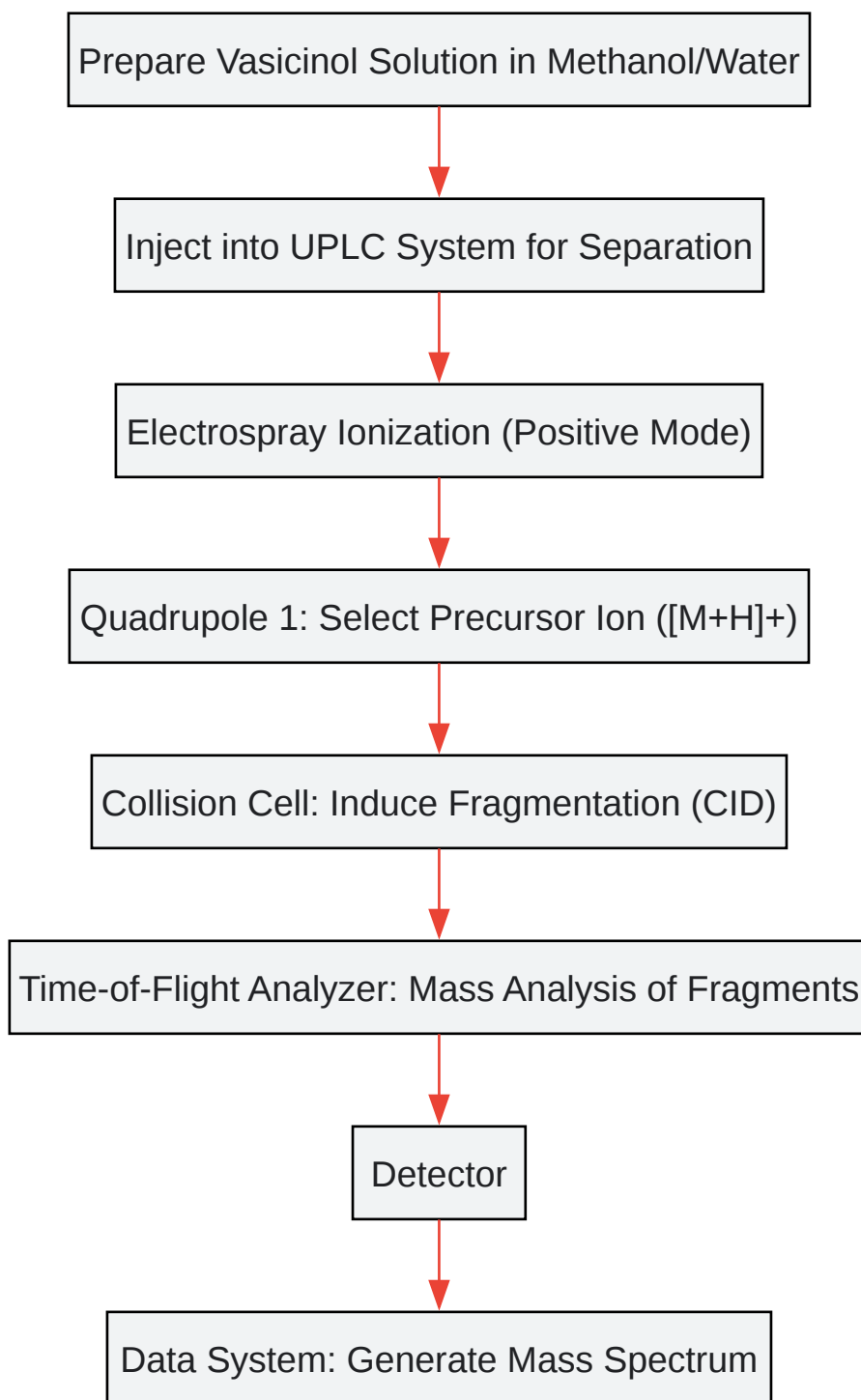
- Cone Voltage: 30-40 V.
- Source Temperature: 120-150 °C.
- Desolvation Gas Temperature: 350-500 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to induce fragmentation. A fixed energy of 35 eV was used to obtain the fragmentation data presented.
- Mass Range: m/z 50-1000.
- Data Analysis:
 1. Acquire data in full scan mode to determine the accurate mass of the $[M+H]^+$ ion.
 2. Acquire data in MS/MS (or product ion scan) mode by selecting the $[M+H]^+$ ion as the precursor to obtain the fragmentation pattern.
 3. Process the data using the instrument's software to identify the molecular formula from the accurate mass and to analyze the fragmentation pathway.

Visualizations



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NMR Spectroscopy Workflow for **Vasicinol** Analysis.



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UPLC-ESI-QTOF-MS Experimental Workflow.

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